5'-Guanylic acid, 2'-deoxy-2'-fluoro-

Restriction endonuclease recognition DNA-enzyme interaction 2′-modified nucleotide

5′-Guanylic acid, 2′-deoxy-2′-fluoro- (also termed 2′-deoxy-2′-fluoroguanosine 5′-monophosphate, 2′-F-dGMP) is a modified purine nucleotide monophosphate in which the ribose 2′-hydroxyl is replaced by a fluorine atom. This single-atom substitution imparts a combination of high nuclease resistance, a C3′-endo sugar pucker preference, and compatibility with certain RNA polymerases that is not observed with unmodified dGMP or other 2′-modifications.

Molecular Formula C10H13FN5O7P
Molecular Weight 365.21 g/mol
Cat. No. B12075221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Guanylic acid, 2'-deoxy-2'-fluoro-
Molecular FormulaC10H13FN5O7P
Molecular Weight365.21 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)F)N=C(NC2=O)N
InChIInChI=1S/C10H13FN5O7P/c11-4-6(17)3(1-22-24(19,20)21)23-9(4)16-2-13-5-7(16)14-10(12)15-8(5)18/h2-4,6,9,17H,1H2,(H2,19,20,21)(H3,12,14,15,18)
InChIKeyZTDPJNQLNRZPCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5′-Guanylic acid, 2′-deoxy-2′-fluoro- (2′-F-dGMP) – Core Differentiators for Scientific Procurement and Molecular Tool Selection


5′-Guanylic acid, 2′-deoxy-2′-fluoro- (also termed 2′-deoxy-2′-fluoroguanosine 5′-monophosphate, 2′-F-dGMP) is a modified purine nucleotide monophosphate in which the ribose 2′-hydroxyl is replaced by a fluorine atom. This single-atom substitution imparts a combination of high nuclease resistance, a C3′-endo sugar pucker preference, and compatibility with certain RNA polymerases that is not observed with unmodified dGMP or other 2′-modifications. The compound serves both as a direct building block for enzymatic synthesis of 2′-fluoro-modified nucleic acids and as a key intermediate in the intracellular phosphorylation cascade leading to the antiviral triphosphate species [1][2][3].

Why Unmodified dGMP, 2′-O-Methyl-GMP, or 2′-Chloro-GMP Cannot Replace 5′-Guanylic acid, 2′-deoxy-2′-fluoro-


The 2′-fluoro modification in 5′-Guanylic acid, 2′-deoxy-2′-fluoro- creates a unique profile of nuclease resistance, enzyme compatibility, and duplex stability that is not replicated by any single analog. Unmodified dGMP yields nucleic acids that are rapidly degraded by nucleases. 2′-O-methyl-GMP provides nuclease resistance but adopts a different sugar pucker and cannot be incorporated by Syn5 RNA polymerase. 2′-Chloro-GMP introduces excessive steric bulk that abolishes essential protein-DNA interactions. Experimental data demonstrate that a single 2′-fluoro-guanosine residue preserves EcoRI endonuclease activity at 100% of the unmodified control, whereas riboguanosine (2′-OH) reduces cleavage to 5% and 2′-chloro-guanosine eliminates all activity [1]. These differences cannot be compensated by adjusting reaction conditions or using alternative enzymes, making direct substitution impossible for applications requiring both stability and biological recognition [2][3].

Quantitative Differentiation Evidence for 5′-Guanylic acid, 2′-deoxy-2′-fluoro- (2′-F-dGMP) Versus Closest Analogs


2′-F-dGMP Preserves Full EcoRI Endonuclease Cleavage Activity Identical to Unmodified DNA, Unlike Riboguanosine or 2′-Chloro-dGMP

When the first deoxyguanosine residue in the EcoRI recognition hexamer (GGAATTCC) was replaced with 2′-fluoro-2′-deoxyguanosine (dGfl), the modified octamer duplex was cleaved to 100% completion within 60 min, matching the unmodified control exactly. Substitution with guanosine (rG, 2′-OH) reduced cleavage to only 5% after 24 h, while 2′-chloro-2′-deoxyguanosine (dGcl) abolished cleavage entirely over the same period. Despite identical binding affinities (Kd ≈ 10⁻⁶–10⁻⁷ M), the 2′-fluoro modification uniquely maintains the phosphate backbone conformation required for catalytic activity [1].

Restriction endonuclease recognition DNA-enzyme interaction 2′-modified nucleotide

Syn5 RNA Polymerase Incorporates 2′-F-dGMP into Full-Length RNA Transcripts Under Optimized Template and Divalent Metal Conditions

The marine cyanophage Syn5 RNA polymerase can incorporate 2′-F-dGMP into RNA transcripts, but with substantially lower efficiency compared to 2′-F-dCMP and 2′-F-dUMP. On template T4—which eliminates cytidine and uridine from the initiation region—co-incorporation of 2′-F-dCMP and 2′-F-dUMP yielded ≥50% of the transcript produced with all-natural NTPs, while 2′-F-dAMP incorporation abolished transcription. 2′-F-dGMP incorporation was template-dependent and required elevated Mn²⁺ (5–15 mM) in combination with Mg²⁺ to reduce discrimination. The Y564F mutant polymerase further decreases discrimination against 2′-fluoro-dNTPs [1].

In vitro transcription Syn5 RNA polymerase 2′-fluoro nucleotide incorporation

Triphosphate Metabolite of 2′-F-dGMP Competitively Inhibits Influenza Virus Transcriptase with Ki = 1.0 μM and Cellular EC90 < 0.35 μM

The triphosphate form of 2′-deoxy-2′-fluoroguanosine acts as a competitive inhibitor of influenza virus RNA transcriptase with a Ki of 1.0 μM against the disrupted virion enzyme. In cell culture, the parent nucleoside inhibits influenza A and B virus replication with an EC90 below 0.35 μM. The monophosphate, 5′-Guanylic acid, 2′-deoxy-2′-fluoro-, is the obligate biosynthetic intermediate: cellular kinases must first phosphorylate the nucleoside to the monophosphate, then to the diphosphate, and finally to the active triphosphate species [1].

Influenza virus transcriptase Antiviral nucleoside analog Competitive inhibition

2′-Fluoro-Modified Oligonucleotides Exhibit Superior Nuclease Resistance and Duplex Stability Over 2′-O-Methyl and 2′-O-Propyl Analogs

Fully modified 2′-fluoro oligoribonucleotide hetero- and homoduplexes exhibit the highest nuclease resistance and melting temperatures (Tm) among common 2′-substituents. Direct comparison demonstrated the rank order for both nuclease stability and duplex Tm as: 2′-fluoro > 2′-O-methyl > 2′-O-propyl > 2′-O-pentyl > unmodified RNA. The 2′-fluoro group imparts the most favorable combination of enzymatic resistance and Watson-Crick base-pairing stability, attributable to its strong electronegativity and minimal steric perturbation of the ribose ring [1].

Nuclease resistance Duplex thermal stability Modified oligonucleotide therapeutics

2′-F-dGMP Serves as the Nucleotide Core for ProTide Prodrugs That Bypass Rate-Limiting First Phosphorylation

Phosphoramidate ProTides of 2′-fluoro-2′-deoxyguanosine deliver the intact 2′-F-dGMP moiety directly into cells, circumventing the first phosphorylation step catalyzed by deoxycytidine kinase—a frequently rate-limiting metabolic bottleneck. This strategy has been validated for anti-influenza virus ProTides, demonstrating that the 2′-F-dGMP scaffold is compatible with the ProTide activation pathway (esterase cleavage, phosphoramidase-mediated release, and intracellular trapping as the monophosphate) [1]. The approach potentially increases antiviral potency and oral bioavailability compared to the parent nucleoside.

ProTide prodrug Phosphoramidate Intracellular nucleotide delivery

High-Impact Application Scenarios for 5′-Guanylic acid, 2′-deoxy-2′-fluoro- (2′-F-dGMP) Based on Verified Differentiation Evidence


Enzymatic Synthesis of 2′-Fluoro-Modified RNA for Aptamer Selection and Ribozyme Engineering

Researchers requiring nuclease-resistant RNA libraries for SELEX (Systematic Evolution of Ligands by EXponential enrichment) or catalytic RNA studies can employ Syn5 RNA polymerase to directly incorporate 2′-F-dGMP into transcripts. Unlike T7 RNA polymerase, which discriminates strongly against 2′-fluoro-dNTPs, Syn5 RNA polymerase with the Y564F mutation and optimized Mg²⁺/Mn²⁺ conditions enables the synthesis of full-length 2′-F-RNA containing guanosine residues [1]. This expands the chemical diversity of aptamer libraries beyond pyrimidine-only modifications, increasing the probability of selecting high-affinity, nuclease-resistant aptamers.

ProTide Prodrug Development Targeting Influenza and Other Viral Polymerases

Medicinal chemistry teams developing nucleoside-based antivirals can use 2′-F-dGMP as the nucleotide scaffold for synthesizing phosphoramidate ProTides. The monophosphate serves as the direct precursor to the active triphosphate that inhibits influenza virus transcriptase with a Ki of 1.0 μM [2]. ProTide derivatization bypasses the rate-limiting first phosphorylation, potentially improving intracellular triphosphate levels and antiviral EC90 values, which are already below 0.35 μM for the parent nucleoside against influenza A and B [2][3].

Mechanistic Studies of Restriction Endonuclease and DNA Repair Enzyme Specificity

Investigators studying protein-DNA recognition mechanisms can use oligonucleotides containing 2′-F-dGMP to probe the steric and electrostatic requirements of enzyme active sites. The EcoRI system demonstrates that 2′-fluoro substitution uniquely permits 100% cleavage activity, identical to unmodified DNA, while 2′-OH (5% activity) and 2′-Cl (0% activity) disrupt catalysis [4]. This makes 2′-F-dGMP an ideal probe for dissecting the role of the 2′-substituent in substrate recognition without confounding steric effects.

Oligonucleotide Therapeutic Development Requiring Maximum Nuclease Resistance and Duplex Stability

For antisense oligonucleotides, siRNAs, and anti-miRNA constructs where prolonged circulatory half-life is critical, 2′-F-dGMP provides the highest combined nuclease resistance and duplex melting temperature among commercially available 2′-modified nucleotides [5]. Incorporating 2′-F-dGMP into therapeutic oligonucleotides can reduce degradation in serum and endosomal compartments while maintaining or enhancing target mRNA binding affinity, directly addressing the two major failure modes of oligonucleotide drugs.

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